REACTION_CXSMILES
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Cl[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][N:15]=1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:12][O:13][C:14]1[N:15]=[CH:16][C:17]([C:2]2[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[CH:4][N:3]=2)=[CH:18][CH:19]=1 |f:2.3.4,6.7.8.9.10|
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Name
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Quantity
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37 g
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Type
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reactant
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Smiles
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ClC1=NC=CC=C1C(F)(F)F
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Name
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Quantity
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32 g
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Type
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reactant
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Smiles
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COC1=NC=C(C=C1)B(O)O
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Name
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Quantity
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150 mL
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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500 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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Quantity
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9 g
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Type
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catalyst
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Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Heat
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Type
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TEMPERATURE
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Details
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Cool the reaction mixture
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Type
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CUSTOM
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Details
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separate the layers
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Type
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EXTRACTION
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Details
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Extract the aqueous layer with ethyl acetate (2×250 mL)
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Type
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WASH
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Details
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wash the combined organics with 4M sodium hydroxide (250 mL), water (250 mL), and brine (250 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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Dry (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrate under reduced pressure
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Type
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CUSTOM
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Details
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Purify the oil by flash chromatography on silica gel (50% ether/50% hexane)
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Reaction Time |
8 h |
Name
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Type
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product
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Smiles
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COC1=CC=C(C=N1)C1=NC=CC=C1C(F)(F)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.2 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |